(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether
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Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether is a complex organic compound featuring a thiazole ring, a piperidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities and can act as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Without specific information on this compound, it’s difficult to provide an accurate mode of action. Many thiazole derivatives work by interacting with enzymes or receptors in the body, leading to a change in the biological function .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives can have a range of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable precursor, such as 2-chloroacetaldehyde, with thiourea under acidic conditions.
Attachment of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Ether Formation: The final step involves the formation of the ether linkage by reacting the sulfonylated intermediate with the thiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into enzyme inhibition, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethyl-1,3-thiazole: Shares the thiazole ring but lacks the piperidine and sulfonyl groups.
4-Methylpiperidine: Contains the piperidine ring but lacks the thiazole and sulfonyl groups.
Sulfonyl Chloride Derivatives: Contain the sulfonyl group but lack the thiazole and piperidine rings.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether is unique due to its combination of a thiazole ring, a piperidine ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-12-6-8-19(9-7-12)24(20,21)15-4-2-13(3-5-15)22-11-14-10-18-16(17)23-14/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSCSTUZANJFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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